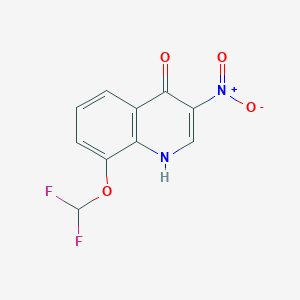

8-(Difluoromethoxy)-3-nitroquinolin-4-ol

Description

Properties

IUPAC Name |

8-(difluoromethoxy)-3-nitro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O4/c11-10(12)18-7-3-1-2-5-8(7)13-4-6(9(5)15)14(16)17/h1-4,10H,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYPGUYDLSWUMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(F)F)NC=C(C2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Therapeutic Potential of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol: A Technical Guide for Drug Discovery

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1][2][3] This technical guide provides a prospective analysis of the therapeutic potential of a novel derivative, 8-(Difluoromethoxy)-3-nitroquinolin-4-ol. While specific data for this compound is not yet prevalent in the literature, this document extrapolates from the rich chemical and biological knowledge of its structural analogs to propose a comprehensive research and development framework. We will explore its plausible synthesis, hypothesize potential mechanisms of action, and detail a rigorous cascade of in vitro and in vivo evaluations to thoroughly characterize its bioactivity. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery of next-generation therapeutics.

Introduction: The Quinoline Moiety and Rationale for Investigation

Quinoline and its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its biological effects. The subject of this guide, 8-(Difluoromethoxy)-3-nitroquinolin-4-ol, incorporates several key pharmacophoric features that suggest significant therapeutic promise:

-

The Quinolin-4-ol Core: This structural motif is present in a variety of bioactive molecules and has been associated with cytotoxic activity against cancer cell lines.[4]

-

The 3-Nitro Group: The presence of a nitro group can significantly influence the electronic properties of the quinoline ring, often enhancing its biological activity. Nitroquinoline derivatives have been investigated for their anticancer and antimicrobial properties.[5][6]

-

The 8-Difluoromethoxy Group: The introduction of a difluoromethoxy substituent at the 8-position is a strategic modification. This group can improve metabolic stability and enhance cell membrane permeability, potentially leading to improved pharmacokinetic properties.

Given these structural attributes, we hypothesize that 8-(Difluoromethoxy)-3-nitroquinolin-4-ol is a compelling candidate for investigation as a novel therapeutic agent, particularly in the fields of oncology and infectious diseases.

Proposed Synthesis of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol

A plausible synthetic route for 8-(Difluoromethoxy)-3-nitroquinolin-4-ol can be conceptualized based on established quinoline synthesis methodologies. A potential multi-step synthesis is outlined below, commencing from the readily available 8-hydroxyquinoline.

Experimental Workflow: Proposed Synthesis

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. sciencescholar.us [sciencescholar.us]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Solubility Profile and Thermodynamic Solvation Assessment of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary

The compound 8-(Difluoromethoxy)-3-nitroquinolin-4-ol (CAS: 2260931-98-2)[1] is a highly specialized, polyfunctional heterocyclic building block. Its unique structural topology—combining an electron-deficient nitroaromatic system, a tautomerically active quinolin-4-ol core, and a dynamic difluoromethoxy ether—presents significant challenges and opportunities in solvent selection. This whitepaper provides an in-depth mechanistic analysis of its solubility profile, offering a predictive thermodynamic framework and a self-validating experimental protocol for high-throughput solubility screening.

Structural Drivers of Solvation Thermodynamics

To accurately predict the solubility of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol, one must deconstruct the molecule into its three primary physicochemical domains. The causality of its solubility behavior is not merely additive; it is highly synergistic.

The Quinolin-4-ol ⇌ Quinolone Tautomeric Switch

The quinolin-4-ol core is notorious for its complex tautomeric equilibrium. In the solid state and in non-polar solvents, the compound predominantly exists in the quinolin-4(1H)-one (keto) form [2]. This keto form facilitates the formation of highly stable, intermolecularly hydrogen-bonded dimers (NH···O=C)[3].

-

Solvation Consequence: The crystal lattice energy is exceptionally high. Non-polar solvents (e.g., hexane, toluene) lack the hydrogen-bond acceptor capacity required to disrupt these dimers, rendering the compound virtually insoluble in such media[4].

The 8-Difluoromethoxy (-OCF₂H) Conundrum

Unlike perfluorinated groups (-OCF₃) which strictly increase lipophilicity, the difluoromethoxy group acts as a "dynamic lipophilic hydrogen bond donor"[5]. As demonstrated in recent structure-activity relationship studies (), the polarized C-H bond of the -OCF₂H group can participate in weak hydrogen bonding[6]. Furthermore, the group can interconvert between highly lipophilic and polar conformations depending on the microenvironment[6][7].

-

Solvation Consequence: While it increases the overall LogP compared to a standard methoxy group, it provides a secondary interaction site for polar aprotic solvents, enhancing solubility in media like DMSO and DMF.

The 3-Nitro Group Effect

The strongly electron-withdrawing -NO₂ group at position 3 significantly increases the acidity of the adjacent 4-OH proton (or the N-H proton in the keto form).

-

Solvation Consequence: This acidic shift allows the compound to be readily deprotonated in alkaline aqueous media (pH > 8), drastically increasing its aqueous solubility via ion-dipole interactions. Conversely, in acidic media, the neutral, highly lipophilic core dominates, resulting in precipitation.

Predictive Solubility Matrix

Based on the thermodynamic interactions described above, the following table summarizes the predicted solubility profile across standard ICH solvent classes.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | Strong H-bond acceptors disrupt the quinolone dimers; high dielectric constant solvates the polarizable nitro group. |

| Polar Protic | Methanol, Ethanol | Moderate (5-20 mg/mL) | Competitive H-bonding partially breaks the lattice, but the solvent's self-association limits solute capacity. |

| Halogenated | Dichloromethane, Chloroform | Low (1-5 mg/mL) | Favorable interactions with the lipophilic -OCF₂H group, but insufficient to fully overcome the core's H-bond network. |

| Non-Polar | Hexane, Heptane, Toluene | Very Low (<0.1 mg/mL) | Complete inability to disrupt the solid-state dimeric lattice[4]. |

| Aqueous (Acidic) | 0.1N HCl (pH 1.2) | Very Low (<0.1 mg/mL) | Compound remains fully protonated and neutral; hydrophobic domains dominate. |

| Aqueous (Basic) | Phosphate Buffer (pH 9.0) | High (>30 mg/mL) | Deprotonation of the quinolin-4-ol core generates a highly soluble anionic species. |

Experimental Methodology: Self-Validating Solubility Protocol

To empirically validate the solubility profile, a rigorous Shake-Flask method coupled with HPLC-DAD must be employed. This protocol is designed to eliminate false positives caused by sub-micron suspensions or polymorphic transitions.

Phase 1: Solid-State Verification

-

DSC/pXRD Analysis: Before solubility testing, analyze the bulk 8-(Difluoromethoxy)-3-nitroquinolin-4-ol powder using Differential Scanning Calorimetry (DSC) and powder X-Ray Diffraction (pXRD). Causality: Different polymorphs possess different lattice energies, directly altering apparent solubility. Establishing the baseline polymorph ensures reproducibility.

Phase 2: Equilibration (The Shake-Flask Method)

-

Solvent Dispensation: Add 10 mg of the compound to 1.0 mL of the target solvent in a 2 mL sealed glass vial.

-

Thermal Equilibration: Agitate the vials on a thermoshaker at 25.0 ± 0.1 °C at 800 RPM for 48 hours. Causality: 48 hours is strictly required to ensure the tautomeric equilibrium (keto ⇌ enol) and the solid-liquid thermodynamic equilibrium are fully established.

Phase 3: Phase Separation

-

Ultracentrifugation: Centrifuge the samples at 15,000 × g for 15 minutes at 25 °C. Causality: Standard filtration (e.g., 0.45 µm PTFE) can adsorb lipophilic fluorinated compounds, skewing results. Ultracentrifugation accurately separates the thermodynamic solution from undissolved micro-particulates.

Phase 4: Quantification & Validation

-

Dilution & HPLC-DAD: Extract the supernatant, dilute appropriately with the mobile phase, and inject into an HPLC system equipped with a Diode Array Detector (monitoring at 254 nm and 320 nm for the nitroquinoline chromophore).

-

Self-Validation Check: Analyze the residual solid pellet via pXRD. Causality: If the solvent induced a polymorphic shift or solvate formation during the 48-hour incubation, the equilibrium solubility applies to the new crystal form, not the original API. This step prevents critical formulation errors.

Thermodynamic Solvation Pathways

The following diagram maps the logical flow of solvation for 8-(Difluoromethoxy)-3-nitroquinolin-4-ol, highlighting the critical dependency on tautomerism and pH.

Thermodynamic solvation pathways and tautomeric dependencies of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol.

References

-

Sigma-Aldrich / CymitQuimica Catalog Data. 8-(difluoromethoxy)-3-nitroquinolin-4-ol (CAS: 2260931-98-2). Product Specifications and Molecular Weight Data.

-

Zafrani, Y., et al. (2019). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? Journal of Medicinal Chemistry, 62(11).[Link]

-

Zafrani, Y., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2).[Link]

Sources

Modulating Quinoline Lipophilicity via the Difluoromethoxy Group: A Technical Guide for Medicinal Chemistry

Executive Summary

In small-molecule drug discovery, lipophilicity (expressed as LogP or LogD) dictates a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The quinoline scaffold is a privileged pharmacophore found in antimalarials, kinase inhibitors, and antivirals. However, its inherently flat, aromatic nature often drives excessive lipophilicity, leading to poor aqueous solubility and high plasma protein binding.

Fluorination is a classical strategy to modulate these properties. While the trifluoromethoxy (-OCF3) group is highly lipophilic, the difluoromethoxy (-OCHF2) group has emerged as a nuanced bioisostere. This guide explores the mechanistic role of the -OCHF2 group in tuning quinoline lipophilicity, supported by self-validating experimental protocols.

Mechanistic Insights: The -OCHF2 Group as an "Environmental Adaptor"

The -OCHF2 group is uniquely characterized by its dynamic conformational adaptability. Unlike the rigid, intrinsically lipophilic -OCF3 group, the -OCHF2 moiety possesses two critical rotatable bonds (C-O and O-CF2H).

Causality in Conformational Shift: In a non-polar lipid environment, the group rotates to expose its highly electronegative fluorine atoms, maximizing lipophilic interactions. Conversely, in an aqueous, polar environment, bond rotation exposes the polarized C-H bond. The strong electron-withdrawing effect of the adjacent oxygen and fluorine atoms renders this hydrogen acidic, allowing it to act as a lipophilic hydrogen-bond donor. This dynamic interconversion enables the -OCHF2 group to adjust to the polarity of the molecular environment, effectively lowering the overall lipophilicity penalty typically associated with polyfluorination.

Dynamic conformational adaptation of the -OCHF2 group based on environmental polarity.

Impact on Quinoline Scaffolds: A Case Study

When appended to a quinoline ring, the -OCHF2 group provides a "Goldilocks" effect—balancing metabolic stability with optimal LogD. Methoxy (-OCH3) quinolines are prone to rapid O-dealkylation by hepatic cytochrome P450 enzymes. Substituting -OCH3 with -OCF3 completely blocks this metabolic liability but drastically increases LogP, often leading to hERG toxicity and high non-specific binding. The -OCHF2 group blocks metabolism while maintaining a much lower LogP profile.

Case Study: AB-161 (HBV RNA Destabilizer) A prime example of this application is the discovery of AB-161, a tetracyclic quinoline-3-carboxylic acid derivative designed as an HBV RNA destabilizer. Researchers needed to achieve hepatoselectivity (high liver accumulation) while minimizing systemic plasma exposure to avoid peripheral neurotoxicity.

Causality in Design: Replacing a methoxy group with a difluoromethoxy group on the quinoline core resulted in a compound with balanced lipophilicity, high aqueous solubility, and low passive permeability. This specific physicochemical profile restricted the drug's systemic distribution and drove high liver-to-plasma ratios. In contrast, the trifluoromethoxy analog exhibited higher plasma exposure, negating the desired liver-centric profile.

Data Presentation: Substituent Effects on Lipophilicity

The table below synthesizes the quantitative impact of various oxygen-linked substituents on lipophilicity and metabolic stability, demonstrating why -OCHF2 is a superior choice for fine-tuning quinoline properties.

| Substituent | Hansch Parameter (π) | Typical ΔLogP (vs. -H) | Metabolic Stability (O-dealkylation) | H-Bonding Capability |

| -H | 0.00 | 0.00 | N/A | None |

| -OCH3 | -0.02 | -0.1 to +0.1 | Low (Highly susceptible) | Acceptor |

| -OCHF2 | 0.18 | +0.1 to +0.4 | High (Steric/electronic block) | Acceptor & Weak Donor |

| -OCF3 | 1.04 | +0.8 to +1.2 | Very High | Weak Acceptor |

Experimental Methodologies

Protocol 1: Synthesis of Difluoromethoxy Quinolines via In Situ Carbene Generation

To evaluate the lipophilicity of -OCHF2 quinolines, the target molecules must first be synthesized. Direct O-difluoromethylation of quinolinols is the preferred method to prevent the degradation of the sensitive -OCHF2 moiety during harsh ring-closing steps.

-

Solvation: Dissolve 1.0 equivalent of the quinolinol precursor in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration). Causality: DMF is a polar aprotic solvent that fully solvates the basic quinoline, ensuring homogeneous reactivity.

-

Deprotonation: Add 2.0 equivalents of anhydrous Potassium Carbonate (K2CO3). Stir at room temperature for 30 minutes. Causality: K2CO3 is a mild base that selectively deprotonates the hydroxyl group to form a nucleophilic phenoxide without interfering with the quinoline nitrogen.

-

Reagent Addition: Add 2.5 equivalents of Sodium Chlorodifluoroacetate (ClCF2COONa).

-

Carbene Generation & Alkylation: Heat the reaction mixture to 95°C for 5 hours. Causality: At this temperature, ClCF2COONa undergoes thermal decarboxylation to generate a difluorocarbene intermediate (:CF2) in situ. The nucleophilic phenoxide attacks the carbene, followed by protonation from the solvent/environment to yield the -OCHF2 ether. This avoids the use of highly toxic and ozone-depleting chlorodifluoromethane gas.

-

Isolation: Cool to room temperature, quench with distilled water, and extract three times with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and purify via silica gel flash chromatography.

Protocol 2: Determination of LogD7.4 via Shake-Flask LC-MS/MS

LogD at pH 7.4 is the most biologically relevant metric for quinolines, as the quinoline nitrogen (typical pKa ~4.9) may be partially ionized depending on the surrounding electronic environment. The shake-flask method remains the gold standard for self-validating lipophilicity measurements.

-

Solvent Saturation: Vigorously mix equal volumes of 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours. Allow the phases to separate. Causality: Mutual pre-saturation prevents volume shifts during the actual experiment, ensuring accurate concentration calculations.

-

Sample Preparation: Prepare a 10 mM stock solution of the synthesized -OCHF2 quinoline in DMSO.

-

Partitioning: In a glass vial, combine 500 µL of pre-saturated octanol, 500 µL of pre-saturated PBS, and 10 µL of the quinoline stock solution.

-

Equilibration: Mechanically shake the vial at 25°C for 60 minutes. Causality: 60 minutes ensures complete thermodynamic equilibrium of the solute between the lipid and aqueous phases.

-

Phase Separation: Centrifuge the vial at 3000 rpm for 15 minutes. Causality: Centrifugation breaks any microemulsions formed during shaking, yielding a sharp, distinct boundary between the octanol and aqueous layers.

-

Quantification: Carefully extract 50 µL from the octanol layer and 50 µL from the aqueous layer using separate syringes. Dilute both samples 1:100 in mobile phase (e.g., Acetonitrile/Water) and analyze via LC-MS/MS.

-

Calculation: Calculate LogD7.4 using the formula: Log10 (Peak Area_octanol / Peak Area_aqueous).

Step-by-step shake-flask LC-MS/MS workflow for determining LogD7.4 of quinoline derivatives.

References

-

Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

- **Structure–Activity Relationships and Discovery of (S)-5-(tert-Butyl)-11-(difluoromethoxy)-9-methoxy-2-oxo-1,2,5,6-tetrahydropyrido[2′,1′:2,3]imidazo[4,5-h]quinoline-3-carboxylic Acid (AB

Electronic Effects of the 3-Nitro Group on Quinolin-4-ol Reactivity: A Mechanistic and Synthetic Guide

Executive Summary

The quinoline scaffold is a privileged structure in drug discovery, serving as the backbone for numerous antimalarial, antibacterial, and antineoplastic agents. Among its derivatives, 3-nitroquinolin-4-ol (also known as 3-nitro-4-hydroxyquinoline) stands out as a critical synthetic intermediate, particularly in the development of imidazo[4,5-c]quinolines, which are potent Toll-like receptor 7 and 8 (TLR7/8) agonists 12. The reactivity of this molecule is fundamentally governed by the push-pull electronic relationship between the electron-donating 4-hydroxyl group and the strongly electron-withdrawing 3-nitro group. This guide explores the mechanistic causality behind its reactivity and provides self-validating experimental workflows for its utilization.

Mechanistic Causality: The Push-Pull Electronic Paradigm

Regioselectivity in Electrophilic Aromatic Substitution (EAS)

The initial functionalization of quinolin-4-ol relies on the activating nature of the hydroxyl group at the C-4 position. Through resonance, the oxygen lone pair donates electron density into the quinoline ring, specifically increasing the nucleophilicity of the ortho (C-3) and para positions. Because the para position is blocked by the fused benzene ring, electrophilic aromatic substitution—such as nitration—is directed predominantly to the C-3 position 3. However, the electron-deficient nature of the quinoline system, compounded by the deactivating effect of the newly installed nitro group, means that further electrophilic substitution requires highly vigorous conditions and typically occurs at the C-5 or C-8 positions 3.

Hyper-Electrophilicity at C-4: The SNAr Advantage

Once installed, the 3-nitro group exerts a profound electron-withdrawing effect (both inductive, -I, and resonance, -M) on the adjacent C-4 position. When the 4-hydroxyl group is converted to a superior leaving group (e.g., a chloride), the C-4 position exhibits exceptional reactivity toward Nucleophilic Aromatic Substitution (SNAr) [[3]]().

During nucleophilic attack by primary or secondary amines, a Meisenheimer complex intermediate is formed. The activation energy for this intermediate is drastically lowered because the resultant negative charge is dual-stabilized:

-

By the electronegative nitrogen atom of the quinoline ring.

-

By the strongly electron-withdrawing 3-nitro group, which acts as an electron sink 3.

Logical flow of SNAr at C-4 stabilized by the 3-nitro group and quinoline nitrogen.

Self-Validating Experimental Workflows

To harness the reactivity of 3-nitroquinolin-4-ol, researchers utilize a specific sequence of transformations. The following protocols are designed as self-validating systems, ensuring that each step provides measurable analytical feedback before proceeding.

Protocol I: Regioselective Nitration of Quinolin-4-ol

Objective: Synthesize 3-nitroquinolin-4-ol while preventing over-nitration or C-6 substitution.

-

Solubilization: Dissolve quinolin-4-ol in propionic acid. Causality: Propionic acid is a moderately polar, high-boiling solvent that completely solubilizes the starting material without participating in the electrophilic nitration 4.

-

Nitration: Add 70% HNO₃ dropwise. Maintain the internal temperature strictly between 5°C and 125°C depending on the desired kinetic control. Causality: Lower temperatures favor strict C-3 regioselectivity by preventing the thermodynamic activation required for competing nitration at the C-6 position 3.

-

Isolation: Quench the reaction in ice water and filter the resulting precipitate.

-

System Validation: Perform ¹H NMR (DMSO-d₆). The appearance of a sharp singlet at ~9.0 ppm confirms the isolated C-2 proton, while the absence of a C-3 proton peak validates regioselective nitration.

Protocol II: Chlorination via Vilsmeier-Haack-Type Activation

Objective: Convert the poor hydroxyl leaving group into a highly reactive chloride, yielding 4-chloro-3-nitroquinoline.

-

Activation: Suspend 3-nitroquinolin-4-ol (1 eq) in N,N-dimethylformamide (DMF) and add phosphoryl chloride (POCl₃, 2 eq) dropwise, maintaining the temperature at 32°C 1. Causality: DMF acts catalytically to form a Vilsmeier-Haack intermediate with POCl₃, drastically increasing the electrophilicity of the chlorinating species.

-

Thermal Driving: Heat the mixture to 50°C for 1 hour 1. Causality: The electron-withdrawing 3-nitro group strengthens the C-O bond character via resonance, necessitating elevated thermal energy to drive the substitution to completion.

-

System Validation: IR spectroscopy will show the complete disappearance of the broad -OH stretch (~3200 cm⁻¹).

Protocol III: Nucleophilic Aromatic Substitution (SNAr) with Amines

Objective: Exploit the hyper-electrophilic C-4 position to install diverse amine substituents.

-

Coupling: Dissolve 4-chloro-3-nitroquinoline in CH₂Cl₂ and add the desired primary amine (e.g., isobutylamine or 3,4,5-trimethoxybenzylamine) 41.

-

Acid Scavenging: Add Triethylamine (Et₃N, 1.5 eq). Causality: The SNAr reaction generates HCl as a byproduct. Et₃N acts as a non-nucleophilic base to scavenge this acid, preventing the protonation and subsequent deactivation of the nucleophilic primary amine 4.

-

System Validation: Monitor via TLC. The highly polar amine product will have a significantly lower Rf value than the starting chloro-quinoline. ¹H NMR will show an upfield shift of the C-2 proton due to the electron-donating nature of the newly installed amine.

Step-by-step synthetic workflow from quinolin-4-ol to imidazo[4,5-c]quinoline scaffolds.

Quantitative Data Summaries

The table below summarizes the expected yields and the underlying electronic causality for key transformations involving the 3-nitro group.

| Compound Synthesized | Starting Material | Reagents | Yield (%) | Key Causality / Electronic Driver | Reference |

| 3-Nitroquinolin-4-ol | Quinolin-4-ol | 70% HNO₃, Propionic acid | ~50% | 4-OH strongly activates C-3 via resonance, directing electrophilic attack. | 3 |

| 4-Chloro-3-nitroquinoline | 3-Nitroquinolin-4-ol | POCl₃, DMF | 86% | 3-NO₂ strengthens C-O bond; requires thermal driving (50°C) for cleavage. | 1 |

| 4-Isobutylamino-3-nitroquinoline | 4-Chloro-3-nitroquinoline | Isobutylamine, Et₃N | 85% | 3-NO₂ acts as an electron sink, stabilizing the Meisenheimer complex. | 1 |

| 3-Nitro-N-(3,4,5-trimethoxybenzyl)quinolin-4-amine | 4-Chloro-3-nitroquinoline | 3,4,5-Trimethoxybenzylamine, Et₃N | 84% | Extreme C-4 electrophilicity allows coupling of bulky nucleophiles. | 4 |

References

-

"Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity" , PMC - National Institutes of Health. URL: [Link]

-

"Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines" , PMC - National Institutes of Health. URL: [Link]

-

"Structure−Activity Relationships Towards the Identification of High-Potency Selective Human Toll-Like Receptor-7 Agonist" , ChemRxiv. URL:[Link]

Sources

- 1. Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Buy 3-Nitroquinolin-4-ol | 50332-66-6 [smolecule.com]

- 4. Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Literature Review and Technical Guide: 8-Substituted 3-Nitroquinoline Derivatives in Drug Discovery

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, offering a versatile foundation for the development of novel therapeutics. Among its derivatives, 8-substituted 3-nitroquinolines have emerged as highly potent molecules with profound anticancer, antimicrobial, and antiviral properties. This technical guide synthesizes current literature to provide an in-depth analysis of their structural rationale, synthetic methodologies, and mechanisms of action. Designed for researchers and drug development professionals, this whitepaper bridges the gap between theoretical chemistry and applied biological validation, offering self-validating protocols for immediate laboratory implementation.

Structural Rationale & Electronic Properties

The unique pharmacological profile of 8-substituted 3-nitroquinolines is dictated by a highly specific "push-pull" electronic system.

-

The 8-Position (Electron Donor): Substitutions at the C-8 position—most commonly hydroxyl (-OH), amino (-NH

), or methoxy (-OCH -

The 3-Position (Electron Acceptor): The nitro group (-NO

) at the C-3 position is a powerful electron-withdrawing group (EWG).

Causality in Design: The combination of an 8-donor and a 3-nitro acceptor lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the quinoline core. This increased electrophilicity enhances the molecule's ability to undergo redox cycling (generating reactive oxygen species) and facilitates deep binding into the ATP pockets of overexpressed kinases, such as the Epidermal Growth Factor Receptor (EGFR)[2].

Synthetic Methodologies: Overcoming Regioselectivity Challenges

Synthesizing 3-nitroquinolines with sensitive 8-substitutions presents a significant chemical challenge. Traditional nitration utilizing harsh nitric/sulfuric acid mixtures often leads to the destructive oxidation of the 8-amino or 8-hydroxy groups, or results in non-selective poly-nitration.

To bypass these limitations, modern synthesis relies on transition-metal-catalyzed remote C-H activation.

Protocol 1: Copper-Catalyzed C-H Nitration of 8-Aminoquinolines

This protocol utilizes sodium nitrite as a mild nitro source, leveraging copper catalysis to direct nitration selectively while preserving the 8-amino moiety[3].

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk tube, add the 8-aminoquinoline derivative (0.2 mmol), Cu(OAc)

catalyst (10 mol%), and NaNO -

Solvent & Additives: Dissolve the mixture in 2.0 mL of a suitable polar aprotic solvent (e.g., DMF or DMSO). Add an oxidant (such as molecular oxygen or a mild peroxide) to facilitate the Cu(I)/Cu(II) catalytic cycle.

-

Reaction: Seal the tube and stir the mixture at 80°C for 12–24 hours. Causality: The elevated temperature provides the activation energy for C-H bond cleavage, while the copper coordinates with the 8-amino group to direct the nitration regioselectively.

-

Quenching & Extraction: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with brine (3 × 10 mL) to remove DMF and inorganic salts.

-

Purification: Dry the organic layer over anhydrous Na

SO

Mechanisms of Action & Biological Efficacy

The biological activity of 8-substituted 3-nitroquinolines is primarily driven by two parallel pathways: kinase inhibition and oxidative stress induction.

-

EGFR and PI3K/Akt/mTOR Inhibition: 3-nitroquinoline derivatives have been identified as potent inhibitors of EGFR-overexpressing tumor cell lines (such as A431 and MDA-MB-468)[2]. Downstream, these compounds disrupt the PI3K/Akt/mTOR signaling pathway, which is critical for tumor cell proliferation, angiogenesis, and resistance to apoptosis[4].

-

ROS Generation and Mitochondrial Apoptosis: Recent studies demonstrate that halogenated and 8-substituted quinolines induce severe intracellular oxidative stress. By generating reactive oxygen species (ROS), these compounds trigger mitochondrial membrane depolarization, leading to the release of cytochrome c and subsequent apoptotic cell death in breast cancer models (MCF-7 and MDA-MB-231)[5].

Fig 1. Mechanistic pathways of 8-substituted 3-nitroquinolines in cancer cells.

Quantitative Data Presentation

The following table summarizes the quantitative biological efficacy of various substituted quinolines across different targets and assays.

Table 1: Summary of Biological Activities of Substituted Quinolines

| Compound Class | Target / Pathway | Primary Cell Lines/Models | Observed Efficacy / IC | Reference |

| 3-Nitroquinolines | EGFR Kinase | A431, MDA-MB-468 | Low micromolar to nanomolar | [2] |

| 8-Hydroxyquinolines | ROS / Mitochondria | MCF-7, MDA-MB-231 | High cytotoxicity, low IC | [5] |

| 8-Hydroxyquinolines | Photosynthetic ET | Spinacia oleracea | Comparable to standard herbicides | [1] |

| 3-Nitroquinolines | PI3K/Akt/mTOR | Multiple Tumors | Significant tumor growth retardation | [4] |

Self-Validating Experimental Protocols

To ensure high-fidelity data during drug screening, researchers must employ a self-validating loop of assays. If a compound shows cytotoxicity, one must prove how the cell is dying (apoptosis vs. necrosis) and why (e.g., ROS generation).

Fig 2. Self-validating experimental workflow for quinoline derivative drug discovery.

Protocol 2: Mechanistic Validation of Apoptosis and ROS Generation

This protocol outlines the sequential validation of cytotoxicity, ROS generation, and mitochondrial collapse[5].

Step-by-Step Methodology:

-

Primary Cytotoxicity (ATP Viability Assay):

-

Seed MCF-7 or MDA-MB-231 cells in a 96-well plate (5,000 cells/well) and incubate for 24h.

-

Treat with the 3-nitroquinoline derivative at varying concentrations (0.1 - 100 µM) for 48h.

-

Add ATP-monitoring luminescence reagent. Causality: Measuring ATP directly correlates to the number of metabolically active cells, providing a highly sensitive IC

value without the metabolic artifacts common in MTT assays.

-

-

Upstream Mechanism (ROS Generation via H2DCF-DA):

-

Seed cells in a black 96-well plate. Treat with the IC

concentration of the compound for 12h. -

Wash with PBS and incubate with 10 µM H2DCF-DA for 30 minutes in the dark.

-

Causality: H2DCF-DA is non-fluorescent until oxidized by intracellular ROS into highly fluorescent DCF. Measure fluorescence (Ex: 485 nm, Em: 535 nm) to quantify oxidative stress.

-

-

Downstream Effect (Mitochondrial Depolarization via DiOC6(3)):

-

Following compound treatment, stain cells with 40 nM DiOC6(3) dye for 20 minutes at 37°C.

-

Causality: DiOC6(3) accumulates in healthy, polarized mitochondria. A drop in fluorescence (measured via flow cytometry) validates that the generated ROS has successfully breached the mitochondrial membrane, committing the cell to apoptosis.

-

Future Perspectives

The intersection of 8-substituted and 3-nitroquinoline chemistries provides a fertile ground for next-generation therapeutics. Future optimization should focus on tuning the lipophilicity of the 8-substituent to enhance blood-brain barrier penetration for glioblastoma applications, while utilizing the 3-nitro group as a bio-reducible trigger for hypoxia-targeted prodrugs in solid tumors.

References

- Title: Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents Source: PubMed / Cell Biochemistry and Biophysics URL

- Title: Discovering novel 3-nitroquinolines as a new class of anticancer agents Source: AME Groups URL

- Title: Copper-catalyzed rapid C-H nitration of 8-aminoquinolines by using sodium nitrite as the nitro source under mild conditions Source: ResearchGate URL

- Title: Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines Source: MDPI URL

- Title: Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline Source: Atlantis Press URL

Sources

- 1. mdpi.com [mdpi.com]

- 2. cdn.amegroups.cn [cdn.amegroups.cn]

- 3. researchgate.net [researchgate.net]

- 4. atlantis-press.com [atlantis-press.com]

- 5. Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioavailability Predictions and ADME Profiling for 8-(Difluoromethoxy)-3-nitroquinolin-4-ol

Executive Summary

The compound 8-(Difluoromethoxy)-3-nitroquinolin-4-ol (CAS: 2260931-98-2) represents a highly specialized heterocyclic scaffold with significant potential in medicinal chemistry. Evaluating its oral bioavailability requires a deep understanding of its structural motifs. This technical guide provides a predictive pharmacokinetic analysis and outlines self-validating experimental workflows to empirically determine its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Structural Causality and Pharmacokinetic Predictions

The bioavailability of a molecule is fundamentally dictated by its functional groups. For 8-(Difluoromethoxy)-3-nitroquinolin-4-ol, three core structural features drive its pharmacokinetic behavior:

-

The 8-Difluoromethoxy (-OCF₂H) Group: The incorporation of a difluoromethoxy group is a strategic design choice used to enhance metabolic stability and fine-tune lipophilicity[1]. Unlike a standard methoxy group, which is a notorious metabolic hotspot prone to rapid cytochrome P450 (CYP)-mediated O-demethylation, the strong carbon-fluorine bonds of the -OCF₂H moiety resist enzymatic cleavage[2]. Furthermore, this group acts as a lipophilic hydrogen bond donor, significantly improving membrane permeability while maintaining a low unbound clearance rate[3].

-

The 3-Nitro (-NO₂) Group: While the nitro group provides strong electron-withdrawing properties that stabilize the quinolone tautomer, it introduces a distinct metabolic liability. Nitroaromatics are highly susceptible to reduction by nitroreductases (present both in the liver and the gut microbiome), which can convert the nitro group into an amine (e.g., 3-aminoquinolin-4-ol)[4]. This pathway often leads to rapid systemic clearance or the generation of reactive, potentially toxic intermediates.

-

The Quinolin-4-ol Core: Quinolone and quinoline derivatives generally exhibit favorable physicochemical properties, including high kinetic solubility and excellent passive permeability across eukaryotic cell membranes[5].

Table 1: Predicted Physicochemical & ADME Profile

| Parameter | Predicted Value | Mechanistic Rationale |

| Molecular Weight | 256.17 g/mol | Optimal for oral absorption; well within Lipinski's Rule of 5. |

| cLogP | 2.5 – 3.2 | Lipophilicity is heavily enhanced by the -OCF₂H moiety. |

| Topological Polar Surface Area | ~85 Ų | Balances aqueous solubility with intestinal membrane permeability. |

| Caco-2 Permeability ( | >10 × 10⁻⁶ cm/s | High passive transcellular diffusion expected due to logP tuning. |

| Hepatic | Low | Strong C-F bonds at the C8 position resist O-demethylation. |

| Hepatic | Moderate to High | The C3 -NO₂ group presents a severe liability for rapid reduction. |

Self-Validating Experimental Workflows

To transition from in silico predictions to empirical reality, we must employ assays that isolate the variables of absorption and first-pass metabolism. The following protocols are designed as self-validating systems, ensuring that every data point is internally controlled.

Protocol 1: Bidirectional Caco-2 Permeability Assay

Causality: The -OCF₂H group drives high passive permeability, but highly lipophilic compounds are frequently substrates for P-glycoprotein (P-gp) efflux transporters. This assay determines the apparent permeability (

Step-by-Step Methodology:

-

Cell Culture & Monolayer Validation: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days to ensure the formation of a polarized epithelial monolayer. Self-Validation Step: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm², confirming tight junction integrity.

-

Dosing Solution Preparation: Prepare a 10 µM solution of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol in HBSS buffer (pH 7.4) containing a maximum of 1% DMSO to prevent solvent-induced cytotoxicity.

-

Transport Initiation: For Apical-to-Basolateral (A-B) assessment, add the dosing solution to the apical chamber. For Basolateral-to-Apical (B-A) assessment, add to the basolateral chamber.

-

Incubation & Sampling: Incubate at 37°C in a 5% CO₂ atmosphere. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.

-

Internal Control Spiking: Self-Validation Step: Run parallel wells with Propranolol (high transcellular permeability control) and Atenolol (low paracellular permeability control). If Atenolol

exceeds -

Quantification: Analyze all samples via LC-MS/MS. Calculate

and the Efflux Ratio (ER =

Protocol 2: Mechanistic Microsomal Stability Assay

Causality: Standard aerobic microsomal assays primarily measure CYP450 activity. Because the -OCF₂H group evades CYP oxidation, a standard assay might falsely predict high metabolic stability. We must introduce an anaerobic arm to evaluate the -NO₂ reduction liability.

Step-by-Step Methodology:

-

Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) and dilute to a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

-

Pathway Segregation (The Dual-Arm Approach):

-

Arm A (Aerobic/CYP Focus): Equilibrate with ambient oxygen. Add NADPH (1 mM final) to activate CYP enzymes.

-

Arm B (Anaerobic/Reductase Focus): Purge the buffer with nitrogen gas. Add NADPH and incubate in an anaerobic chamber to isolate nitroreductase activity.

-

-

Reaction Initiation: Spike 8-(Difluoromethoxy)-3-nitroquinolin-4-ol to a final concentration of 1 µM in both arms.

-

Kinetic Sampling: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction and precipitate proteins.

-

Control Validation: Self-Validation Step: Run Verapamil in Arm A as a rapid-clearance positive control. If Verapamil is not degraded by >70% at 60 minutes, the HLM batch is enzymatically dead.

-

Analysis: Centrifuge at 15,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS, tracking the depletion of the parent compound and scanning for the mass shift corresponding to the 3-amino metabolite. Calculate intrinsic clearance (

).

Mechanistic Visualizations

Workflow for evaluating the bioavailability profile of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol.

Predicted metabolic pathways highlighting CYP450 evasion and nitroreductase susceptibility.

Conclusion & Go/No-Go Criteria

The bioavailability of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol represents a tug-of-war between excellent absorption and potential first-pass metabolism. The difluoromethoxy group successfully optimizes lipophilicity and blocks traditional CYP-mediated demethylation. However, the 3-nitro group acts as an Achilles' heel due to its susceptibility to nitroreduction.

Go/No-Go Decision: If the anaerobic microsomal assay (Protocol 2) reveals a

References

-

Title: The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry | Source: BenchChem | URL: 1

-

Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Source: NIH / PMC | URL: 2

-

Title: Inhibition of DNA replicon initiation by 4-nitroquinoline 1-oxide, adriamycin, and ethyleneimine | Source: NIH / PubMed | URL: 4

-

Title: An in vitro ADME and in vivo Pharmacokinetic Study of Novel TB-Active Decoquinate Derivatives | Source: ResearchGate | URL: 5

-

Title: Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid | Source: ACS Publications | URL: 3

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Inhibition of DNA replicon initiation by 4-nitroquinoline 1-oxide, adriamycin, and ethyleneimine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Tautomeric Equilibrium of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol: A Deep Dive into the Quinolone vs. Hydroxyquinoline Forms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its biological activity often intricately linked to the subtle interplay of its tautomeric forms. This technical guide provides a comprehensive examination of the tautomeric equilibrium between the 4-hydroxyquinoline (enol) and quinolin-4(1H)-one (keto) forms of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol. We will dissect the influence of the electron-withdrawing nitro group and the difluoromethoxy substituent on this equilibrium. This guide will further detail the experimental and computational methodologies for characterizing these tautomers, offering field-proven insights into the causality behind experimental choices. The ultimate goal is to provide a self-validating framework for understanding and predicting the predominant tautomeric form, a critical consideration in drug design and development.

Introduction: The Dynamic Nature of Quinolone Tautomerism

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with profound implications for the chemical and biological properties of molecules.[1] In the realm of heterocyclic compounds, the 4-hydroxyquinoline/quinolin-4(1H)-one system presents a classic case of keto-enol tautomerism.[1][2] The position of this equilibrium is not static; it is governed by a delicate balance of factors including the electronic nature of substituents on the quinoline ring, solvent polarity, temperature, and pH.[1][3]

The biological significance of this tautomeric balance cannot be overstated. For instance, the keto form of 4-quinolone derivatives is the biologically active tautomer responsible for the antibacterial activity of this important class of antibiotics, targeting DNA gyrase and topoisomerase IV.[1] Therefore, a thorough understanding and ability to predict the predominant tautomer of a novel quinoline derivative is paramount for rational drug design.

This guide focuses on the specific case of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol, a molecule adorned with two influential substituents. The 3-nitro group, a potent electron-withdrawing group, and the 8-difluoromethoxy group, with its own distinct electronic properties, are expected to significantly impact the tautomeric landscape.

Structural Elucidation: Deciphering the Tautomeric Forms

The two primary tautomers of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol are the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one (keto) form.

Caption: Tautomeric equilibrium of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol.

Generally, for 4-hydroxyquinolines, the keto form is favored in both solid and solution states.[2] This preference is largely attributed to the greater thermodynamic stability of the cyclic amide group in the keto tautomer compared to the iminol group in the enol form.[3]

The Influence of Substituents

The electronic character of substituents on the quinoline ring plays a crucial role in modulating the tautomeric equilibrium.[3]

-

3-Nitro Group: As a strong electron-withdrawing group, the nitro group at the 3-position is expected to significantly influence the electron density of the heterocyclic ring. This can impact the acidity of the N-H proton in the keto form and the O-H proton in the enol form, thereby shifting the equilibrium.[3] The presence of a nitro group has been noted to affect the electronic properties of the quinoline system.[4]

-

8-Difluoromethoxy Group: The difluoromethoxy group at the 8-position introduces both inductive and resonance effects that can alter the electronic landscape of the benzene ring portion of the molecule. The fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect.

Based on the general observation that the quinolone form is more stable for most 4-hydroxyquinoline derivatives, it is highly probable that the keto tautomer of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol will be the predominant species. The combined electron-withdrawing nature of both the nitro and difluoromethoxy groups is likely to further stabilize the keto form.

Experimental and Computational Characterization

A multi-faceted approach combining spectroscopic techniques and computational modeling is essential for the definitive characterization of the tautomeric equilibrium.[5]

Caption: A generalized workflow for the analysis of quinolone tautomerism.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for distinguishing between the keto and enol forms.[1][6]

-

¹H NMR: The enol form would typically show a signal for the hydroxyl proton (-OH), while the keto form will exhibit a signal for the N-H proton.[1] The chemical shifts of the protons on the quinoline ring will also differ between the two tautomers.

-

¹³C NMR: A key indicator is the chemical shift of the C4 carbon. In the keto form, this carbon is a carbonyl carbon and will resonate at a significantly downfield chemical shift (typically > 170 ppm).[5][7] In contrast, the C4 carbon in the enol form, being part of an aromatic ring and bonded to a hydroxyl group, will have a chemical shift more typical of an aromatic carbon.

| Spectroscopic Data for Tautomer Identification | |

| Technique | Keto Form (Quinolone) |

| ¹H NMR | Presence of an N-H proton signal. |

| ¹³C NMR | Downfield chemical shift for C4 (carbonyl) > 170 ppm.[5][7] |

| IR Spectroscopy | Strong C=O stretching vibration around 1620-1680 cm⁻¹.[1] |

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present. The keto form is characterized by a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1620-1680 cm⁻¹.[1] The enol form, on the other hand, would show a characteristic broad O-H stretching band.

UV-Vis Spectroscopy: The electronic transitions, and thus the UV-Vis absorption spectra, will differ for the two tautomers due to the differences in their chromophoric systems.[8][9] By comparing the experimental spectrum with those of "locked" N-methyl (keto) and O-methyl (enol) analogs, the predominant tautomer can be identified.

Computational Chemistry

Density Functional Theory (DFT) calculations are widely employed to predict the relative stabilities of tautomers in the gas phase and in different solvents.[1][10] By calculating the Gibbs free energy of each tautomer, the equilibrium constant (K_T = [enol]/[keto]) can be estimated, providing theoretical insight into the predominant form.[1][11]

Experimental Protocols

Synthesis of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol

NMR Spectroscopy for Tautomeric Analysis

Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 5-10 mg/mL.[1] The choice of solvent is critical as it can influence the tautomeric equilibrium.[14]

-

Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1] Ensure the instrument is properly shimmed to obtain optimal resolution.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature. For quantitative analysis, ensure a sufficient relaxation delay between scans to allow for full relaxation of all nuclei.[15]

-

Data Analysis: Integrate the signals corresponding to the distinct protons of each tautomer to determine their relative populations. The equilibrium constant, K_T, can then be calculated.[16]

UV-Vis Spectroscopic Analysis

Protocol:

-

Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol, ethanol, acetonitrile).[17] Perform serial dilutions to obtain solutions with absorbance values in the optimal range (0.1-1.0).

-

Instrumentation and Data Acquisition: Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer over a suitable wavelength range (e.g., 200-800 nm).[17] Use a cuvette containing the pure solvent as a reference.

-

Data Analysis: Analyze the absorption maxima and compare them to known spectra of 4-hydroxyquinoline and 4-quinolone derivatives to infer the predominant tautomeric form.

Conclusion

The tautomerism of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol is a critical determinant of its physicochemical and biological properties. Based on established principles of quinolone tautomerism, the quinolin-4(1H)-one (keto) form is predicted to be the predominant species, a preference likely enhanced by the electron-withdrawing nature of the 3-nitro and 8-difluoromethoxy substituents. A comprehensive characterization of this equilibrium requires a synergistic approach, combining the empirical evidence from NMR and IR spectroscopy with the theoretical insights from computational modeling. The methodologies and protocols outlined in this guide provide a robust framework for researchers and drug development professionals to confidently elucidate the tautomeric landscape of this and other novel quinoline derivatives, a crucial step in the journey of drug discovery.

References

- Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC. (2025, July 10).

- An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxyquinoline Deriv

- (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon - ResearchGate. (2025, December 6).

- Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed. (2015, December 18). PubMed.

- Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone - Benchchem. (n.d.). BenchChem.

- Apparent Ionization Exponents of 4-Hydroxyquinoline, 4-Methoxyquinoline and N-Methyl-4-quinolone; Evaluation of Lactam—Lactim Tautomerism 1 - ACS Publications - American Chemical Society. (n.d.).

- An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline - Benchchem. (n.d.). BenchChem.

- On tautomerism and substituent effect in 8-hydroxyquinoline-derived medicine molecules | Request PDF - ResearchGate. (2026, February 24).

- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC. (n.d.).

- Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed. (n.d.). PubMed.

- Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity | The Journal of Organic Chemistry - ACS Publications - ACS.org. (2015, November 9).

- Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities - ResearchGate. (2014, December 31).

- Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON) | Journal of Agricultural and Food Chemistry - ACS Publications. (2022, February 16).

- The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. (2016, June 21). Journal of Organic and Pharmaceutical Chemistry.

- Quantum Chemical Calculation of Tautomeric Equilibria - R Discovery. (2013, October 25). R Discovery.

- How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Wavefunction, Inc..

- Tautomerism Detected by NMR | Encyclopedia MDPI. (2020, October 29). MDPI.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (2022, July 5). MDPI.

- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing. (2023, March 15). Royal Society of Chemistry.

- An Efficient and Alternative method for Synthesis of Nitroxoline - Asian Journal of Research in Chemistry. (2019, February 18). Asian Journal of Research in Chemistry.

- Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques - Walsh Medical Media. (2024, May 24). Walsh Medical Media.

- Spectroscopic Profile of 2-Hydroxyquinoline: An In-depth Technical Guide - Benchchem. (n.d.). BenchChem.

- New insights into bioactive Ga( iii ) hydroxyquinolinate complexes from UV-vis, fluorescence and multinuclear high-field NMR studies - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00087D. (2025, March 3). Royal Society of Chemistry.

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. (2025, January 3).

- Keto-Enol Tautomerism : Key Points - Master Organic Chemistry. (2022, June 21). Master Organic Chemistry.

- 8-(Morpholin-4-yl)-5-nitroquinoline derivatives synthesis - Benchchem. (n.d.). BenchChem.

- Quantum chemical studies on tautomeric equilibria in chlorokojic and azidokojic acids - SciSpace. (2004, August 6). SciSpace.

-

Acid-base properties of hydroxyquinolines in aqueous solution - . (2022, September 14). University of Catania.

- Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives - PMC. (n.d.).

- Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC. (2020, November 20).

- Quantum-Chemical Search for Keto Tautomers of Azulenols in Vacuo and Aqueous Solution. (2021, March 18). MDPI.

- UV-VIS spectral data of guanidine, 8-hydroxyquinoline, and - ResearchGate. (n.d.).

- Quantifying Enol's Tautomerization Rate Using NMR Spectroscopy. (2026, March 6). Walsh Medical Media.

- 22.1: Keto-Enol Tautomerism - Chemistry LibreTexts. (2023, January 29). LibreTexts.

- Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR - ThermoFisher. (n.d.). Thermo Fisher Scientific.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 8. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iris.unict.it [iris.unict.it]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ajrconline.org [ajrconline.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Step-by-step preparation of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol

An In-Depth Technical Guide to the Synthesis of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol, a valuable heterocyclic building block for drug discovery and medicinal chemistry. Quinolinone scaffolds are central to numerous pharmacologically active agents, and the incorporation of a difluoromethoxy group can significantly enhance metabolic stability and lipophilicity, key parameters in drug design.[1] This document outlines a robust two-step synthetic sequence commencing with the cyclization of a substituted aniline to form the core quinolin-4-ol ring system, followed by a regioselective nitration. The causality behind experimental choices, safety considerations, and detailed analytical characterization are explained to ensure reproducibility and scientific integrity.

Introduction

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of many therapeutic agents with a wide range of biological activities, including antimicrobial and anticancer effects.[2][3] Modifications to the quinoline ring system are a cornerstone of drug development, aiming to optimize potency, selectivity, and pharmacokinetic profiles. The introduction of fluorine-containing substituents, such as the difluoromethoxy (–OCF₂) group, is a well-established strategy to modulate these properties. The high electronegativity and metabolic stability of the C-F bond often lead to improved drug candidates.[1]

The target molecule, 8-(Difluoromethoxy)-3-nitroquinolin-4-ol, combines these key features. The 4-quinolone structure is a known pharmacophore, while the 8-difluoromethoxy group enhances drug-like properties. The 3-nitro group serves as a versatile chemical handle, enabling further functionalization through reduction to an amine or other nucleophilic substitution reactions. This guide details a logical and reliable synthetic pathway to access this important intermediate.

Overall Synthetic Pathway

The synthesis is designed as a two-step process. The first step involves the construction of the quinolin-4-ol core via a Gould-Jacobs type reaction, starting from 2-(difluoromethoxy)aniline. This intermediate is then subjected to electrophilic nitration, where the 4-hydroxyl group directs the incoming nitronium ion to the C-3 position.

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of 8-(Difluoromethoxy)quinolin-4-ol

This initial step constructs the core heterocyclic system. The Gould-Jacobs reaction provides a reliable method for synthesizing 4-hydroxyquinolines from anilines and malonic acid derivatives. The reaction proceeds through three key stages: initial condensation to form an enamine adduct, thermal cyclization to build the pyridine ring, and finally, saponification and decarboxylation to yield the desired quinolin-4-ol.

Experimental Protocol

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 2-(Difluoromethoxy)aniline | 159.13 | 10.0 g | 62.8 |

| Diethyl 2-(ethoxymethylene)malonate | 216.23 | 14.3 g | 66.0 (1.05 eq) |

| Dowtherm A | - | 150 mL | - |

| Sodium Hydroxide (NaOH) | 40.00 | 10.0 g | 250 |

| Hydrochloric Acid (HCl), conc. | 36.46 | As needed | - |

| Ethanol, Water | - | As needed | - |

Step-by-Step Procedure:

-

Condensation: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2-(difluoromethoxy)aniline (10.0 g, 62.8 mmol) and diethyl 2-(ethoxymethylene)malonate (14.3 g, 66.0 mmol). Heat the mixture at 120-130 °C for 2 hours. The reaction is typically performed neat and the ethanol byproduct is allowed to distill off.

-

Causality Note: This step forms the key vinylogous amide intermediate. Using a slight excess of the malonate derivative ensures complete consumption of the starting aniline.

-

-

Thermal Cyclization: Carefully add the hot reaction mixture from the previous step to a separate flask containing 150 mL of pre-heated Dowtherm A (or another high-boiling solvent) at 240-250 °C. Maintain this temperature for 30 minutes.

-

Causality Note: High temperature is required to overcome the activation energy for the 6-π electrocyclization reaction that forms the pyridine ring of the quinoline system.

-

Safety: This step must be performed in a well-ventilated fume hood. High-temperature reactions require careful monitoring.

-

-

Saponification: Cool the reaction mixture to below 100 °C and carefully pour it into a beaker containing a solution of sodium hydroxide (10.0 g) in 200 mL of water with vigorous stirring. Heat the resulting mixture to reflux for 1 hour to saponify the ethyl ester.

-

Decarboxylation and Precipitation: Cool the mixture in an ice bath. Acidify the solution to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid. The decarboxylation of the resulting carboxylic acid and precipitation of the product will occur.

-

Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol. Dry the product under vacuum to yield 8-(Difluoromethoxy)quinolin-4-ol.

Part 2: Nitration of 8-(Difluoromethoxy)quinolin-4-ol

This second step introduces the nitro group at the C-3 position via an electrophilic aromatic substitution reaction. The 4-hydroxy group is an activating, ortho-, para-directing group. However, in the quinoline system, it strongly activates the C-3 position for electrophilic attack. Careful temperature control is critical to ensure regioselectivity and prevent the formation of dinitro or oxidation byproducts.[4][5]

Experimental Protocol

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 8-(Difluoromethoxy)quinolin-4-ol | 211.16 | 5.0 g | 23.7 |

| Sulfuric Acid (H₂SO₄), conc. | 98.08 | 25 mL | - |

| Nitric Acid (HNO₃), 70% | 63.01 | 1.8 mL | ~28.4 (1.2 eq) |

| Crushed Ice / Deionized Water | - | As needed | - |

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (25 mL). Cool the flask in an ice-salt bath to 0 °C.

-

Substrate Dissolution: Slowly and portion-wise, add 8-(Difluoromethoxy)quinolin-4-ol (5.0 g, 23.7 mmol) to the cold sulfuric acid, ensuring the internal temperature does not exceed 10 °C. Stir until all the solid has dissolved completely.

-

Nitration: Add the nitric acid (1.8 mL) to the dropping funnel. Add the nitric acid dropwise to the stirred solution over 30-45 minutes.

-

Causality Note: Maintaining a low temperature (0-5 °C) is crucial. This controls the rate of reaction, minimizing the formation of unwanted side-products and ensuring the selective formation of the 3-nitro isomer.

-

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Carefully and slowly pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with vigorous stirring. This will quench the reaction and precipitate the product.

-

Safety: Quenching strong acid mixtures is highly exothermic. Perform this step slowly and with caution in a fume hood.

-

-

Purification: Collect the yellow precipitate by vacuum filtration. Wash the solid extensively with cold deionized water until the washings are neutral (check with pH paper). Dry the solid under vacuum at 50 °C to yield the final product, 8-(Difluoromethoxy)-3-nitroquinolin-4-ol.

Experimental Workflow Visualization

Caption: Step-by-step laboratory workflow diagram.

Expected Results and Characterization

| Compound | Appearance | Yield | Purity (Expected) |

| 8-(Difluoromethoxy)quinolin-4-ol | Off-white to pale tan solid | 65-75% | >95% |

| 8-(Difluoromethoxy)-3-nitroquinolin-4-ol | Pale yellow to yellow solid | 80-90% | >97% |

The structural integrity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR (DMSO-d₆): Protons on the quinoline ring will show characteristic chemical shifts. The C2-H proton is expected to be a singlet at a downfield chemical shift (typically δ > 8.5 ppm) due to the deshielding effects of the adjacent nitro group and ring nitrogen. The difluoromethoxy group will appear as a triplet (due to H-F coupling) in the region of δ 7.5-8.0 ppm.

-

¹⁹F NMR: A doublet corresponding to the -OCF₂H group.

-

Mass Spectrometry (ESI+): The calculated m/z for C₁₀H₆F₂N₂O₄ [M+H]⁺ is 257.03. The observed mass should be within an acceptable error margin of this value.[6]

-

FT-IR (ATR): Characteristic peaks for O-H stretching (~3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), C=O stretching of the quinolone tautomer (~1650 cm⁻¹), and asymmetric/symmetric stretching of the NO₂ group (~1540 and ~1350 cm⁻¹).

References

-

Vertex Pharmaceuticals, Inc. (2017). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). ACS Publications. Available at: [Link]

-

PrepChem. (n.d.). Preparation of 8-nitroquinoline. PrepChem.com. Available at: [Link]

-

StackExchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position?. Chemistry Stack Exchange. Available at: [Link]

-

PMC. (n.d.). Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues. PubMed Central. Available at: [Link]

-

Organic Chemistry Portal. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Chemistry Portal. Available at: [Link]

-

PMC. (n.d.). 8-Nitroquinoline. PubMed Central. Available at: [Link]

-

PMC. (n.d.). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. PubMed Central. Available at: [Link]

-

MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

-

PMC. (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central. Available at: [Link]

-

ScienceDirect. (n.d.). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. ScienceDirect. Available at: [Link]

- Google Patents. (n.d.). US4167638A - Process for production of 8-NHR quinolines. Google Patents.

-

Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Organic Syntheses. Available at: [Link]

-

Open Access Journals. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Available at: [Link]

-

PubMed. (2000). Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. PubMed. Available at: [Link]

- Google Patents. (n.d.). EP0063826B1 - 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates. Google Patents.

-

ResearchGate. (n.d.). 8-Nitroquinoline. ResearchGate. Available at: [Link]

-

MDPI. (2024). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. MDPI. Available at: [Link]

-

PMC. (n.d.). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PubMed Central. Available at: [Link]

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available at: [Link]

-

PMC. (n.d.). Dearomative Cyclization of Ynamides toward the Formation of Fused Diazabicycles. PubMed Central. Available at: [Link]

-

SCIRP. (2019). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. SCIRP. Available at: [Link]

-

Wiley Online Library. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Wiley Online Library. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1. Preparation of enaminones 2. DMFDMA, N,N-dimethylformamide dimethyl acetal. ResearchGate. Available at: [Link]

-

Vietnam Journal of Science, Technology and Engineering. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. VJSTE. Available at: [Link]

-

RSC Publishing. (n.d.). Excitatory amino acids. Synthesis of (RS)-2-amino-3-(5-cyclopropyl-3-hydroxyisoxazol-4-yl)propionic acid, a new potent and specific AMPA receptor agonist. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

MDPI. (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. MDPI. Available at: [Link]

-

Asian Journal of Research in Chemistry. (n.d.). An Efficient and Alternative method for Synthesis of Nitroxoline. Asian Journal of Research in Chemistry. Available at: [Link]

-

RSC Publishing. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC. Available at: [Link]

-

PubMed. (2019). Nitroxoline: repurposing its antimicrobial to antitumor application. PubMed. Available at: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Advanced Functionalization Strategies for the 4-Hydroxyl Group in Nitroquinolines

Introduction and Chemical Context

Nitroquinolines, particularly 3-nitro-4-hydroxyquinolines, are privileged scaffolds in medicinal chemistry and materials science. They serve as critical precursors for the synthesis of imidazoquinolines (e.g., Toll-like receptor agonists like imiquimod) and various kinase inhibitors. The 4-hydroxyl group is a versatile synthetic handle; however, its functionalization is complicated by the tautomeric equilibrium between the 4-hydroxyquinoline and 4-quinolone forms[1].

To effectively utilize this scaffold, chemists must employ highly specific activation and protection strategies. This guide details two primary functionalization pathways: Deoxychlorination (converting the hydroxyl group into a versatile leaving group) and Regioselective Direct O-Alkylation .

Divergent functionalization pathways for 4-hydroxy-3-nitroquinoline.

Deoxychlorination: The Gateway to Nucleophilic Aromatic Substitution (SNAr)

The most robust method for functionalizing the 4-position is the conversion of the 4-hydroxyl group to a chloride, yielding 4-chloro-3-nitroquinoline[2]. This transformation is critical because the hydroxyl group is a poor leaving group. Once converted to a chloride, the highly electron-withdrawing nature of the adjacent 3-nitro group strongly activates the 4-position for Nucleophilic Aromatic Substitution (SNAr) by stabilizing the intermediate Meisenheimer complex[3].

Mechanistic Causality: The Role of DMF

Chlorination is typically achieved using Phosphorus Oxychloride (

Mechanistic sequence of POCl3-mediated deoxychlorination.

Regioselective Direct O-Alkylation

Directly alkylating the 4-hydroxyl group is notoriously difficult due to the ambient nucleophilicity of the quinoline system. In the presence of standard bases like Potassium Carbonate (

Mechanistic Causality: Hard-Soft Acid-Base (HSAB) Control

To achieve absolute regioselectivity for O-alkylation, Silver Carbonate (

Quantitative Data and Condition Optimization

The following table summarizes the optimized parameters for functionalizing the 4-hydroxyl group, allowing researchers to select the appropriate methodology based on their target intermediate.

| Functionalization Strategy | Reagents | Solvent | Temp (°C) | Regioselectivity (O:N) | Typical Yield |

| Deoxychlorination | Dichloromethane | 40 (Reflux) | N/A | 85–93% | |

| Deoxychlorination | Dichloromethane | 40 (Reflux) | N/A | ~90% | |

| Direct O-Alkylation | Alkyl Halide, | DMF or Toluene | 60–80 | >95:5 | 75–85% |

| Mixed Alkylation | Alkyl Halide, | DMF | 80 | ~50:50 | Variable |

Validated Experimental Protocols

Protocol A: Synthesis of 4-Chloro-3-nitroquinoline

This self-validating protocol utilizes mild conditions to prevent the degradation commonly seen with neat

Reagents & Materials:

-

4-Hydroxy-3-nitroquinoline (1.0 eq, e.g., 10 mmol)

-

Dichloromethane (DCM) (Anhydrous, 0.2 M)

- -Dimethylformamide (DMF) (1.2 eq)

-

Phosphorus Oxychloride (

) (1.5 eq)

Step-by-Step Methodology:

-

Substrate Suspension: Suspend 4-hydroxy-3-nitroquinoline in anhydrous DCM under an inert argon atmosphere. Causality: DCM provides a mild reflux temperature (40 °C) that prevents thermal decomposition of the nitroquinoline.

-

Catalyst Addition: Inject DMF (1.2 eq) into the stirring suspension.

-

Activation: Dropwise add

(1.5 eq) over 10 minutes at 0 °C. Validation Check: The suspension will begin to clarify as the highly soluble chloroiminium intermediate forms. -